molecular formula C10H24NO4P B8441083 (Dipropoxymethyl)(3-aminopropyl)phosphinic acid

(Dipropoxymethyl)(3-aminopropyl)phosphinic acid

Cat. No.: B8441083
M. Wt: 253.28 g/mol
InChI Key: QQACCNCDFJQPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dipropoxymethyl)(3-aminopropyl)phosphinic acid is a useful research compound. Its molecular formula is C10H24NO4P and its molecular weight is 253.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H24NO4P

Molecular Weight

253.28 g/mol

IUPAC Name

3-aminopropyl(dipropoxymethyl)phosphinic acid

InChI

InChI=1S/C10H24NO4P/c1-3-7-14-10(15-8-4-2)16(12,13)9-5-6-11/h10H,3-9,11H2,1-2H3,(H,12,13)

InChI Key

QQACCNCDFJQPCM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(OCCC)P(=O)(CCCN)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 0.05 g of lithium hydroxide monohydrate in 7.7 ml of water, is added a solution of 4.37 g of ethyl 3-aminopropyl(di-n-propyloxymethyl)phosphinate in 16.2 ml of ethanol. A slight exothermic reaction ensues and the reaction mixture becomes cloudy.A further 2 ml of water are added and the clear solution stirred at room temperature for 5 days. After: this time the mixture is concentrated in vacuo at 55° and the residue redissolved in water and extracted with 3×10 ml of dichloromethane. The aqueous layer is again evaporated to dryness and the residue dissolved in 20 ml of water and treated with 0.51 ml of 85% phosphoric acid. After stirring overnight, thesolid is removed by filtration. Evaporation of the filtrate and crystallisation of the residue from ethanol/ether affords 3-aminopropyl(di-n-propyloxymethyl) phosphinic acid, m.p. 223°-225°, as a white solid.
Name
lithium hydroxide monohydrate
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
ethyl 3-aminopropyl(di-n-propyloxymethyl)phosphinate
Quantity
4.37 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 mL
Type
solvent
Reaction Step One
Quantity
16.2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.